Cas no 5366-49-4 (1-(4-methylbenzenesulfonyl)propan-2-one)

1-(4-Methylbenzenesulfonyl)propan-2-one is a sulfonyl-containing organic compound with a molecular structure featuring a tosyl (4-methylbenzenesulfonyl) group attached to a propan-2-one moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in nucleophilic substitution and condensation reactions. The presence of the sulfonyl group enhances its reactivity, making it useful in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined structure allows for precise functionalization, offering versatility in multi-step synthetic routes. The compound is typically handled under controlled conditions due to its reactive nature.
1-(4-methylbenzenesulfonyl)propan-2-one structure
5366-49-4 structure
商品名:1-(4-methylbenzenesulfonyl)propan-2-one
CAS番号:5366-49-4
MF:C10H12O3S
メガワット:212.26548
MDL:MFCD00026240
CID:85308
PubChem ID:79327

1-(4-methylbenzenesulfonyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • (2-Tolylsulfonyl) acetone
    • 4-Toluenesulfonylacetone
    • p-Toluenesulphonylacetone
    • 1-(p-tolylsulfonyl)-2-propanone
    • 1-(4-methylphenyl)sulfonylpropan-2-one
    • 1-[(4-Methylphenyl)sulfonyl]acetone
    • 4-toluenesulfonylacetoacetate
    • p-toluenesulfonylpropan-2-one
    • 1-(4-Tolylsulfonyl)propan-2-one
    • 1-(p-Tolylsulfonyl)propan-2-one
    • 1-Tosyl-2-propanone
    • 1-(4-methylbenzenesulfonyl)propan-2-one
    • Maybridge1_000204
    • 1-[(4-Methylphenyl)sulfonyl]-2-propanone
    • 1-(toluene-4-sulfonyl)-propane-2-one
    • 1-((4-methylphenyl)sulfonyl)acetone
    • 1-Tosylpropan-2-one
    • SCHEMBL455924
    • FS-1060
    • 2-Propanone, 1-(p-tolylsulfonyl)-
    • VT2HSM4KW5
    • Z57600574
    • (p-Tolylsulphonyl)acetone
    • FT-0604677
    • MFCD00026240
    • HMS542B06
    • EN300-75879
    • DTXSID20201895
    • 1-[(4-Methylphenyl)sulfonyl]acetone #
    • p-Toluenesulfonylacetone
    • F17154
    • SY078866
    • 1-(4-methylphenylsulfonyl)-2-propanone
    • A829717
    • Tosylaceton
    • 5366-49-4
    • (p-Tolylsulfonyl)acetone
    • AKOS003245263
    • NS00032804
    • 2-Propanone, 1-[(4-methylphenyl)sulfonyl]-
    • 1-(Toluene-4-sulfonyl)-propan-2-one
    • EINECS 226-353-2
    • STK500442
    • DB-052371
    • 1-[(4-methylphenyl)sulfonyl]propan-2-one
    • ALBB-008884
    • MDL: MFCD00026240
    • インチ: InChI=1S/C10H12O3S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6H,7H2,1-2H3
    • InChIKey: NDQXJNHOGLQSMB-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C
    • BRN: 1310695

計算された属性

  • せいみつぶんしりょう: 212.05100
  • どういたいしつりょう: 212.051
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 59.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 51.5-52.5 ºC
  • ふってん: 379.4°Cat760mmHg
  • フラッシュポイント: 229°C
  • 屈折率: 1.522
  • ようかいど: 微溶性(3 g/l)(25ºC)、
  • PSA: 59.59000
  • LogP: 2.43850
  • ようかいせい: 未確定

1-(4-methylbenzenesulfonyl)propan-2-one セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39
  • 危険レベル:IRRITANT
  • セキュリティ用語:S22;S24/25
  • リスク用語:R36/37/38

1-(4-methylbenzenesulfonyl)propan-2-one 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-(4-methylbenzenesulfonyl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A7657112-5G
p-Toluenesulfonylacetone
5366-49-4 98%
5g
RMB 213.60 2025-02-20
eNovation Chemicals LLC
D748124-25g
1-Tosylpropan-2-one
5366-49-4 98%
25g
$160 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78700-25g
1-Tosylpropan-2-one
5366-49-4
25g
¥3868.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-FF709-1g
1-(4-methylbenzenesulfonyl)propan-2-one
5366-49-4 98%
1g
¥116.0 2023-01-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0148-5G
1-(4-methylbenzenesulfonyl)propan-2-one
5366-49-4 95%
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¥ 363.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78700-5g
1-Tosylpropan-2-one
5366-49-4
5g
¥938.0 2021-09-08
Fluorochem
003786-100g
4-Toluenesulfonylacetone
5366-49-4 98%
100g
£207.00 2022-02-28
TRC
M235410-250mg
1-[(4-Methylphenyl)sulfonyl]acetone
5366-49-4
250mg
$ 185.00 2022-06-02
Oakwood
003786-25g
4-Toluenesulfonylacetone
5366-49-4 98%
25g
$90.00 2024-07-19
Enamine
EN300-75879-5.0g
1-(4-methylbenzenesulfonyl)propan-2-one
5366-49-4 95%
5.0g
$21.0 2024-05-23

1-(4-methylbenzenesulfonyl)propan-2-one 関連文献

1-(4-methylbenzenesulfonyl)propan-2-oneに関する追加情報

1-(4-Methylbenzenesulfonyl)Propan-2-One: A Comprehensive Overview

The compound 1-(4-methylbenzenesulfonyl)propan-2-one (CAS No. 5366-49-4) is a significant molecule in the field of organic chemistry, particularly within the sulfonyl ketone family. This compound has garnered attention due to its unique structural properties and diverse applications across various industries. In this article, we delve into the chemical characteristics, synthesis methods, and recent advancements in its utilization, ensuring a thorough understanding of its significance in modern chemical research.

1-(4-Methylbenzenesulfonyl)propan-2-one is characterized by its sulfonyl group attached to a propanone backbone. The sulfonyl group, derived from 4-methylbenzenesulfonic acid, imparts unique electronic and steric properties to the molecule. This structure makes it highly versatile, enabling its use in a wide range of chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.

The synthesis of 1-(4-methylbenzenesulfonyl)propan-2-one typically involves the reaction of 4-methylbenzenesulfonic acid with a suitable ketone precursor. This process is optimized to ensure high yields and purity, which are critical for its application in sensitive chemical reactions. Researchers have explored various catalytic systems to enhance the efficiency of this synthesis, with some studies reporting the use of transition metal catalysts to facilitate the reaction under mild conditions.

In terms of applications, 1-(4-methylbenzenesulfonyl)propan-2-one has found extensive use in organic synthesis as a sulfonylating agent. Its ability to participate in nucleophilic aromatic substitution reactions has made it invaluable in constructing complex molecular frameworks. Recent advancements have demonstrated its utility in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development.

Moreover, 1-(4-methylbenzenesulfonyl)propan-2-one has been employed as a building block in the construction of biologically active molecules. Its role as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in medicinal chemistry. Studies published in leading journals highlight its contribution to the development of novel drugs targeting various diseases, including cancer and inflammatory conditions.

The stability and reactivity of 1-(4-methylbenzenesulfonyl)propan-2-one under different reaction conditions have been extensively investigated. Researchers have reported that its sulfonyl group exhibits excellent leaving group properties, making it ideal for substitution reactions. Additionally, its propanone backbone provides flexibility in designing multi-step synthetic routes, enabling chemists to tailor its reactivity for specific applications.

In conclusion, 1-(4-methylbenzenesulfonyl)propan-2-one (CAS No. 5366-49-4) stands out as a versatile and valuable compound in organic chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application areas, positions it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.

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